molecular formula C12H8N4 B3065817 3-Phenylpyrido[4,3-e][1,2,4]triazine CAS No. 61986-22-9

3-Phenylpyrido[4,3-e][1,2,4]triazine

Cat. No. B3065817
CAS RN: 61986-22-9
M. Wt: 208.22 g/mol
InChI Key: SNFNIEYESOSLTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored to obtain 3-phenylpyrido[4,3-e][1,2,4]triazine derivatives. One notable method involves the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with either 2-oxoalkanoic acids and their esters or phenylglyoxylic hydrates in glacial acetic acid. This approach yields a series of novel compounds with potential anticancer activity .


Molecular Structure Analysis

The structure of 3-phenylpyrido[4,3-e][1,2,4]triazine has been confirmed by various spectroscopic techniques, including 1D-NMR and 2D-NMR (such as COSY, ROESY, and HMBC), elemental analyses, and mass spectrometry. The compound features a privileged pyrido[4,3-e][1,2,4]triazine scaffold .


Chemical Reactions Analysis

3-Phenylpyrido[4,3-e][1,2,4]triazine can undergo various organic transformations, including electrophilic addition , coupling , nucleophilic displacement , and intramolecular cyclization . These reactions contribute to its diverse biological activities .

Mechanism of Action

The compound has been investigated for its anticancer properties . Some derivatives exhibit significant cytotoxic activity against cancer cell lines, including MCF-7 (breast) , HeLa (cervical) , and HCT-116 (colon) . Enzymatic inhibitory activity against CDK2/cyclin A2 has also been observed for certain potent anti-proliferative compounds .

properties

IUPAC Name

3-phenylpyrido[4,3-e][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFNIEYESOSLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492574
Record name 3-Phenylpyrido[4,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrido[4,3-e][1,2,4]triazine

CAS RN

61986-22-9
Record name 3-Phenylpyrido[4,3-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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